3,4-Dichloroisocrotonic acid ethyl ester
Description
3,4-Dichloroisocrotonic acid ethyl ester is an organochlorine compound characterized by a crotonic acid backbone (a β,γ-unsaturated carboxylic acid) esterified with ethanol and substituted with chlorine atoms at the 3- and 4-positions. Its structure confers unique reactivity, particularly in electrophilic addition and nucleophilic substitution reactions. The ethyl ester group enhances solubility in organic solvents, while the chlorine substituents increase polarity and influence intermolecular interactions .
Properties
CAS No. |
18431-99-7 |
|---|---|
Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.028 |
IUPAC Name |
ethyl (E)-3,4-dichlorobut-2-enoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-10-6(9)3-5(8)4-7/h3H,2,4H2,1H3/b5-3+ |
InChI Key |
CRVDMXBBUDJVSL-HWKANZROSA-N |
SMILES |
CCOC(=O)C=C(CCl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Chlorine Substituents | Parent Acid/Backbone | Key Features |
|---|---|---|---|---|---|
| This compound | Not explicitly listed | Likely C₇H₈Cl₂O₂ | 3,4-positions | Isocrotonic acid (β,γ-unsaturated) | Ethyl ester; conjugated double bond |
| 2,6-Dichloro-isonicotinic acid ethyl ester | 75308-46-2 | C₈H₇Cl₂NO₂ | 2,6-positions | Isonicotinic acid (pyridine ring) | Aromatic ring; ethyl ester; N-heterocycle |
| Methyl 2,6-dichloroisonicotinate | 137520-99-1 | C₇H₅Cl₂NO₂ | 2,6-positions | Isonicotinic acid (pyridine ring) | Methyl ester; planar aromatic system |
| Ethyl 2,6-dichloro-3-methylisonicotinate | 5398-44-7 | C₉H₉Cl₂NO₂ | 2,6-positions | Isonicotinic acid (pyridine ring) | Ethyl ester; additional methyl group |
Structural Differences and Implications
Substituent Positions: The 3,4-dichloro configuration in the target compound contrasts with 2,6-dichloro substitution in isonicotinic acid derivatives (e.g., 75308-46-2).
Backbone Variation :
- The β,γ-unsaturated crotonic acid backbone in the target compound enables conjugation between the double bond and carbonyl group, enhancing resonance stabilization. In contrast, isonicotinic acid derivatives (e.g., 137520-99-1) feature an aromatic pyridine ring, which stabilizes charges through delocalized π-electrons .
Ester Group Effects :
Hypothesized Property Comparisons
While explicit data on the target compound is unavailable, inferences can be drawn from analogs:
- Melting/Boiling Points : Pyridine-based esters (e.g., 75308-46-2) likely have higher melting points due to aromatic rigidity, whereas the unsaturated crotonic ester may exhibit lower thermal stability.
- Solubility : The target compound’s conjugated system may reduce polarity compared to pyridine derivatives, favoring solubility in moderately polar solvents like dichloromethane .
- Reactivity : The 3,4-dichloro configuration may promote elimination reactions, whereas 2,6-dichloro pyridine esters (e.g., 5398-44-7) are more prone to electrophilic aromatic substitution .
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